molecular formula C16H17N3O4S B3733753 methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No. B3733753
M. Wt: 347.4 g/mol
InChI Key: FDUXIXKDYHHOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as Compound A, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. It is a member of the thioester class of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A involves its ability to inhibit the activity of HDAC enzymes. HDAC enzymes are involved in the regulation of gene expression, and their dysregulation has been implicated in the development of various types of cancer. By inhibiting the activity of HDAC enzymes, methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A is able to induce changes in gene expression that can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A has also been found to exhibit a range of other biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, and it has also been found to exhibit anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A for use in lab experiments is its potent inhibitory effects on HDAC enzymes. This makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of using methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A in lab experiments is its potential for off-target effects. As with any experimental compound, it is important to carefully control for potential off-target effects when using methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A in lab experiments.

Future Directions

There are many potential future directions for research on methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A. Another area of interest is the study of the role of HDAC enzymes in various disease states, including cancer and neurodegenerative diseases. Additionally, there is potential for the development of new anti-inflammatory and anti-viral therapies based on the structure of methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A.

Scientific Research Applications

Methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate A has been extensively studied for its potential use in scientific research applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In particular, it has been found to exhibit potent inhibitory effects on the activity of the enzyme histone deacetylase (HDAC), which has been implicated in the development of various types of cancer.

properties

IUPAC Name

methyl 3-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-11-8-13(20)19-16(18-11)24-9-14(21)17-12-6-4-5-10(7-12)15(22)23-2/h4-8H,3,9H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUXIXKDYHHOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.